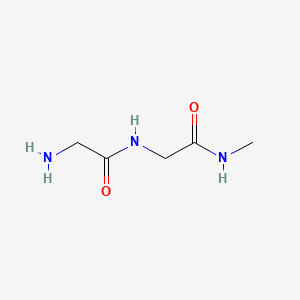

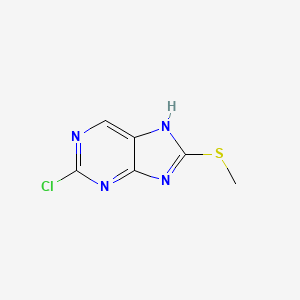

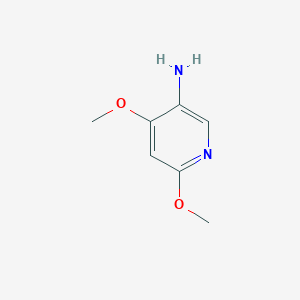

![molecular formula C68H50N4 B3030462 N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(naphthalen-1-yl)-N4,N4-diphenylbenzene-1,4-diamine) CAS No. 910058-11-6](/img/structure/B3030462.png)

N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(naphthalen-1-yl)-N4,N4-diphenylbenzene-1,4-diamine)

Vue d'ensemble

Description

The compound "N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(naphthalen-1-yl)-N4,N4-diphenylbenzene-1,4-diamine)" is a complex organic molecule that likely exhibits interesting electronic and structural properties due to its extended conjugated system and potential for use in materials science, particularly in the field of polyimides and related polymers. The presence of naphthalene and biphenyl units suggests that this compound could be involved in the synthesis of high-performance materials with specific optical and thermal properties.

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic aromatic substitution reactions, as seen in the preparation of diamines like 1,4-bis(4-aminophenoxy)naphthalene (1,4-BAPON) and 1,3-bis(4-aminophenoxy)naphthalene . These reactions typically use dihydroxynaphthalene precursors, which are reacted with halogenated nitrobenzenes in the presence of a base such as potassium carbonate, followed by catalytic reduction to yield the diamine. The synthesis of "N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(naphthalen-1-yl)-N4,N4-diphenylbenzene-1,4-diamine)" would likely follow a similar pathway, potentially involving a palladium-catalyzed Buchwald-Hartwig reaction, as seen in the synthesis of a fluorinated tetraphenylbenzidine derivative .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques, including X-ray crystallography . These analyses reveal that such compounds often have a linear centrosymmetric framework with a biphenyl bridge linking two aromatic moieties. The structure of "N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(naphthalen-1-yl)-N4,N4-diphenylbenzene-1,4-diamine)" would likely exhibit a similar arrangement, contributing to its potential electronic and optical properties.

Chemical Reactions Analysis

Compounds containing naphthalene and biphenyl units can participate in various chemical reactions. For instance, naphthalene derivatives have been used as oxidants in the oxidative coupling of N,N-dialkylanilines to produce benzidines . The biphenyl unit in the compound of interest could potentially facilitate similar electron-transfer reactions due to its ability to stabilize charge through resonance.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as aromatic polyimides derived from diamines with naphthalene and biphenyl units, have been extensively studied. These materials exhibit high thermal stability, with decomposition temperatures often exceeding 500°C, and glass transition temperatures ranging from 221 to 312°C 9. They also show good solubility in organic solvents, which is advantageous for processing into films or fibers. The compound would likely share these properties, making it suitable for high-performance applications. Additionally, the presence of fluorinated groups in some related compounds leads to low dielectric constants and moisture absorption, which are desirable features in electronic materials 9. The optical properties, such as UV-Vis absorption and fluorescence, are also notable, with some compounds emitting intense blue fluorescence .

Applications De Recherche Scientifique

Electrophosphorescent Devices

N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(naphthalen-1-yl)-N4,N4-diphenylbenzene-1,4-diamine is utilized in the synthesis of novel host materials for electrophosphorescent devices. These materials, such as SiP and SiM, have been demonstrated to enhance the performance of yellow phosphorescent organic light-emitting diodes (OLEDs) with high thermal and morphological stability (Zhang et al., 2015).

Organic Light-Emitting Diodes (OLEDs)

In OLED technology, the compound is used to synthesize bipolar host materials like NONP and NONM. These materials possess bipolar charge transporting properties and have shown to significantly improve the efficiency and brightness of yellow phosphorescent OLEDs (Zhang et al., 2015).

Charge Mobility in Amorphous Organic Materials

The compound is also relevant in the study of charge mobility in amorphous organic materials. Its structure and properties have been used in applications of hopping theory to predict charge mobility, offering insights into the development of materials with higher charge mobility (Lee, Waterland, & Sohlberg, 2011).

Hole-Transporting Material in OLED Devices

As a hole-transporting material, this compound has been synthesized for application in OLED devices. It has demonstrated high hole mobility and thermal stability, contributing to improved performance in OLED devices (Zhiguo et al., 2015).

Polyimides for Microelectronics

The derivative of this compound has been used in the synthesis of highly organosoluble polyimides, showing potential for application in advanced microelectronic devices due to their excellent thermal stability and strong fluorescence properties (Zhao et al., 2018).

Electrochromic Polymers

A derivative of the compound has been utilized in the synthesis of novel electrochromic polymers, exhibiting high optical contrast and fast switching times. This application is significant in developing materials with reversible redox processes and electrochromic behavior (Ouyang, Wang, & Zhang, 2011).

Mécanisme D'action

Target of Action

The primary target of N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-di(1-naphthyl)benzidine, also known as N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-(naphthalen-1-yl)-N4,N4-diphenylbenzene-1,4-diamine), is the electron transport layer in organic light-emitting diodes (OLEDs) .

Mode of Action

This compound is a derivative of triarylamines and has a skeleton of two joined triarylamines with two diphenylamine as pending units . It is electron-rich and is commonly used as a hole-injection layer (HIL) material in OLED devices . It effectively modifies the cathode surface and facilitates the collection of the holes to the electrode .

Biochemical Pathways

The compound plays a crucial role in the electron transport pathway in OLEDs. It blocks electrons from across the interface, which is essential for high-efficiency operation of the OLEDs .

Result of Action

The result of the compound’s action is the efficient operation of OLEDs. It enhances the luminance and current efficiency of the devices . For instance, in one device structure, it achieved a maximum luminance of 11,080 cd/m², a maximum current efficiency of 7.67 cd/A, and a maximum EQE of 5.15% .

Safety and Hazards

Propriétés

IUPAC Name |

4-N-naphthalen-1-yl-4-N-[4-[4-[N-naphthalen-1-yl-4-(N-phenylanilino)anilino]phenyl]phenyl]-1-N,1-N-diphenylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H50N4/c1-5-23-55(24-6-1)69(56-25-7-2-8-26-56)59-43-47-63(48-44-59)71(67-33-17-21-53-19-13-15-31-65(53)67)61-39-35-51(36-40-61)52-37-41-62(42-38-52)72(68-34-18-22-54-20-14-16-32-66(54)68)64-49-45-60(46-50-64)70(57-27-9-3-10-28-57)58-29-11-4-12-30-58/h1-50H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTRQJAJPCXJPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H50N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

923.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

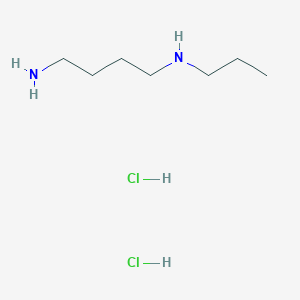

![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030384.png)

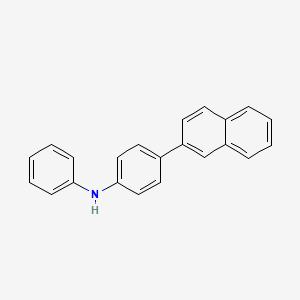

![N-[1,1':3',1''-terphenyl]-4-yl-[1,1':3',1''-Terphenyl]-4-amine](/img/structure/B3030388.png)

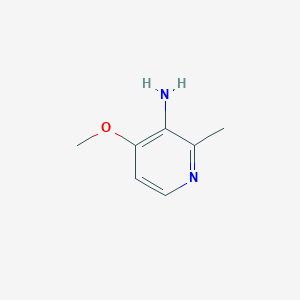

![(2S,4Ar,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B3030390.png)

![Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl-](/img/structure/B3030395.png)